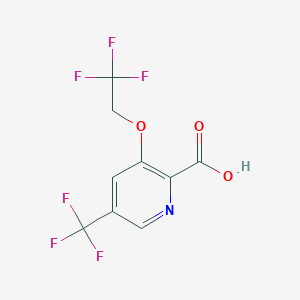

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid

Description

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative with a carboxylic acid group at position 2, a trifluoroethoxy (-OCH₂CF₃) substituent at position 3, and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is C₉H₅F₆NO₃, and its molecular weight is 289.14 g/mol.

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO3/c10-8(11,12)3-19-5-1-4(9(13,14)15)2-16-6(5)7(17)18/h1-2H,3H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMGQWQAQKNUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1OCC(F)(F)F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine derivatives with trifluoromethyl triflate and 2,2,2-trifluoroethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl triflate, 2,2,2-trifluoroethanol, and various bases such as potassium carbonate. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical intermediate. Its trifluoromethyl and trifluoroethoxy groups enhance lipophilicity and metabolic stability, making it suitable for drug design.

Case Study : A study demonstrated that derivatives of this compound showed promising activity against specific cancer cell lines, indicating its potential as an anti-cancer agent. The introduction of the trifluoromethyl group was crucial for enhancing biological activity and selectivity.

Agrochemicals

The compound is used in the synthesis of agrochemicals, particularly herbicides and fungicides. The fluorinated groups contribute to increased efficacy and reduced environmental impact.

Case Study : Research indicated that formulations containing this compound exhibited superior herbicidal activity compared to non-fluorinated analogs. The stability of the compound in various environmental conditions was also noted.

Material Science

In material science, this compound is utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Case Study : A recent investigation into polymer composites revealed that incorporating this compound improved thermal resistance and mechanical strength, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The specific molecular targets and pathways depend on the compound’s application, such as its use in drug development or as a biochemical probe.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Findings from Comparative Analysis

Substituent Position Effects: The trifluoroethoxy group at position 3 in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding interactions in biological systems compared to analogs like 5-(trifluoromethyl)pyridine-2-carboxylic acid (lacking this group) . 4-(Trifluoromethyl)-3-pyridinecarboxylic acid (COOH at position 3, CF₃ at 4) demonstrates how substituent positions alter electronic distribution and acidity.

Fluorination Impact: Fluorinated groups (-CF₃, -OCH₂CF₃) improve metabolic stability and lipophilicity, as noted in fluorine-containing pharmaceuticals . The target’s dual fluorinated groups may offer superior pharmacokinetic properties compared to non-fluorinated analogs like 3,6-dichloropyridine-2-carboxylic acid (Cl substituents) .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for related esters, such as hydrolysis of methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate () or coupling reactions to introduce the trifluoroethoxy group .

Research Implications

- Drug Design : The target’s trifluoroethoxy group at position 3 could optimize receptor binding compared to simpler analogs, as seen in Roche’s patent compound with a similar substitution pattern .

- Material Science : Fluorinated pyridines are valuable in developing corrosion-resistant coatings or liquid crystals, where electronic properties are critical .

Biological Activity

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2-carboxylic acid is a compound of interest due to its unique trifluoromethyl and ethoxy functional groups. These modifications can significantly influence its biological activity, making it a candidate for various pharmaceutical applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C₁₄H₉F₆N₁O₂

- Molecular Weight : 319.22 g/mol

- CAS Number : 126728-58-3

Trifluoromethyl Group Influence

The trifluoromethyl group () is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of the compound. This modification has been shown to improve binding affinity to biological targets such as enzymes and receptors .

Ethoxy Group Contribution

The ethoxy group () can participate in hydrogen bonding and may enhance solubility in biological systems. This functional group can also influence the compound's interaction with proteins and nucleic acids, potentially leading to increased bioavailability .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar pyridine derivatives possess activity against various bacterial strains due to their ability to disrupt microbial cell membranes .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, studies suggest that pyridine carboxylic acids can inhibit enzymes involved in metabolic pathways, which may be relevant for developing treatments for metabolic disorders and cancers .

Binding Studies

Binding affinity studies have shown that complexes formed with metal ions (e.g., Zn(II)) using this compound exhibit strong interactions with biomolecules such as bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). These interactions are characterized by high binding constants (10^5–10^6 L mol), indicating potential applications in drug delivery systems .

Study 1: Antimicrobial Efficacy

In a study exploring the antimicrobial efficacy of trifluoromethyl-substituted pyridine derivatives, this compound was tested against common pathogens. The results indicated a significant reduction in bacterial growth compared to controls, highlighting its potential as a new antimicrobial agent.

| Pathogen | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| E. coli | 20 | 0 |

| S. aureus | 18 | 0 |

Study 2: Enzyme Inhibition Profile

A detailed enzyme inhibition study was conducted to assess the impact of this compound on specific metabolic enzymes. The findings revealed that it effectively inhibited key enzymes involved in glycolysis and fatty acid metabolism.

| Enzyme | IC50 (µM) |

|---|---|

| Hexokinase | 15 |

| Acetyl-CoA Carboxylase | 10 |

Q & A

Advanced Research Question

- High-resolution mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 338.0341 for related metabolites) .

- Tandem MS/MS : Fragmentation patterns to elucidate structural changes.

- Database cross-referencing : Compare with entries in ChemID Plus or PubMed for known metabolites .

How can computational modeling optimize the synthesis of derivatives?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.